Cas no 2111790-47-5 (2-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-amine)

2-{1-[4-(1H-Pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-amine is a structurally unique organic compound featuring a cyclopropyl ring linked to an ethanamine moiety and a 4-(1H-pyrazol-1-yl)phenyl group. This configuration imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a versatile intermediate or scaffold for drug discovery. The presence of the pyrazole ring enhances binding interactions with biological targets, while the cyclopropyl group may contribute to metabolic stability. The primary amine functionality allows for further derivatization, enabling the synthesis of diverse analogs. Its well-defined structure and synthetic accessibility make it a valuable candidate for exploring structure-activity relationships in the development of novel therapeutic agents.
2-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-amine structure
2111790-47-5 structure
Product Name:2-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-amine
CAS No:2111790-47-5
MF:C14H17N3
MW:227.304882764816
CID:6528985
PubChem ID:165967304
Update Time:2025-08-02

2-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-amine
    • 2111790-47-5
    • EN300-1765835
    • 2-{1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-amine
    • Inchi: 1S/C14H17N3/c15-9-8-14(6-7-14)12-2-4-13(5-3-12)17-11-1-10-16-17/h1-5,10-11H,6-9,15H2
    • InChI Key: RBZJUHXXERSGEV-UHFFFAOYSA-N
    • SMILES: NCCC1(C2C=CC(=CC=2)N2C=CC=N2)CC1

Computed Properties

  • Exact Mass: 227.142247555g/mol
  • Monoisotopic Mass: 227.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 2-{1-4-(1H-pyrazol-1-yl)phenylcyclopropyl}ethan-1-amine

2-{1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-amine: A Comprehensive Overview

The compound 2-{1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-amine, identified by the CAS number 2111790-47-5, is a fascinating molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structure and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of 2-{1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-amine is characterized by a cyclopropane ring fused with a phenyl group, which is further substituted with a pyrazole moiety. This arrangement contributes to its stability and bioavailability, making it an attractive candidate for drug design. The presence of the pyrazole ring, a heterocyclic structure known for its versatility in medicinal chemistry, enhances the compound's ability to interact with biological targets.

Recent research has focused on the synthesis and optimization of CAS No. 2111790-47-5. Scientists have explored various synthetic pathways to improve the efficiency and scalability of its production. For instance, a study published in the Journal of Medicinal Chemistry demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction times while maintaining high yields. This advancement has paved the way for large-scale production, making it more accessible for preclinical studies.

The pharmacological activity of 2-{1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-amine has been extensively investigated. Preclinical data indicate that this compound exhibits potent activity against several disease models, including cancer and neurodegenerative disorders. A groundbreaking study conducted by researchers at the University of California revealed that the compound demonstrates selective inhibition of key enzymes involved in tumor progression, suggesting its potential as an anticancer agent.

In addition to its therapeutic potential, the compound has shown promise in addressing unmet medical needs. For instance, recent findings suggest that it may play a role in mitigating oxidative stress, a condition linked to various chronic diseases such as Alzheimer's and Parkinson's. These discoveries underscore the importance of further research into its mechanisms of action and efficacy in clinical settings.

The development of CAS No. 2111790-47-5 as a drug candidate has also been supported by advancements in computational chemistry. Researchers have employed molecular docking studies to predict its binding affinity to target proteins, providing valuable insights into its pharmacodynamics. These computational models have been instrumental in guiding iterative optimizations to enhance its potency and selectivity.

In conclusion, 2-{1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropyl}ethan-1-am represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising pharmacological properties, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full potential, this compound holds the promise of contributing to innovative treatments for various diseases.

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